Cas no 223461-83-4 (Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate)

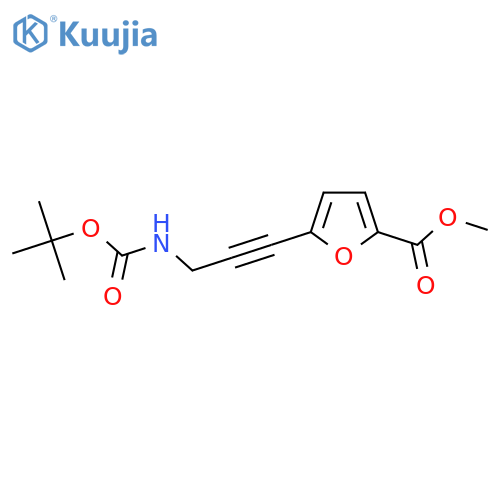

223461-83-4 structure

商品名:Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate

CAS番号:223461-83-4

MF:C14H17NO5

メガワット:279.288484334946

MDL:MFCD24467219

CID:4641264

PubChem ID:53793873

Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate

- methyl 5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]furan-2-carboxylate

- YIA46183

- W12261

- Methyl 5-(-3Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate

- Methyl 5-(3-((t-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate

- 5-(3-tert-butoxycarbonylamino-prop-1-ynyl)-furan-2-carboxylic acid methyl ester

- methyl 5-(3-{[(tert-butoxy)

- methyl 5-(3-{[(tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)furan-2-carboxylate

- SY124734

- 223461-83-4

- AS-73166

- Methyl 5-[3-(Boc-amino)-1-propyn-1-yl]furan-2-carboxylate

- FDSOSIXZTNVTQJ-UHFFFAOYSA-N

- Methyl5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate

- MFCD24467219

- CS-0037890

- AKOS027256014

- SCHEMBL5724967

- Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate

-

- MDL: MFCD24467219

- インチ: 1S/C14H17NO5/c1-14(2,3)20-13(17)15-9-5-6-10-7-8-11(19-10)12(16)18-4/h7-8H,9H2,1-4H3,(H,15,17)

- InChIKey: FDSOSIXZTNVTQJ-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC#CC1=CC=C(C(=O)OC)O1)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 279.11067264g/mol

- どういたいしつりょう: 279.11067264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 426

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 77.8

Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM455881-250mg |

Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |

223461-83-4 | 95%+ | 250mg |

$129 | 2023-03-07 | |

| eNovation Chemicals LLC | D772350-250mg |

Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |

223461-83-4 | 95% | 250mg |

$200 | 2024-06-06 | |

| eNovation Chemicals LLC | D772350-100mg |

Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |

223461-83-4 | 95% | 100mg |

$155 | 2024-06-06 | |

| TRC | M880040-50mg |

Methyl 5-[3-[(2-Methylpropan-2-Yl)Oxycarbonylamino]Prop-1-Ynyl]Furan-2-Carboxylate |

223461-83-4 | 50mg |

$ 50.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1108530-1g |

Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate |

223461-83-4 | 95+% | 1g |

¥2682.00 | 2023-11-21 | |

| A2B Chem LLC | AI45315-1g |

Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate |

223461-83-4 | 95% | 1g |

$47.00 | 2024-04-20 | |

| 1PlusChem | 1P00I4V7-1g |

Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |

223461-83-4 | 95% | 1g |

$47.00 | 2023-12-18 | |

| Ambeed | A397573-100mg |

Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate |

223461-83-4 | 95+% | 100mg |

$50.0 | 2025-02-28 | |

| 1PlusChem | 1P00I4V7-500mg |

Methyl 5-(3-((Tert-Butoxycarbonyl)Amino)Prop-1-Yn-1-Yl)Furan-2-Carboxylate |

223461-83-4 | 95% | 500mg |

$25.00 | 2023-12-18 | |

| abcr | AB488158-250mg |

Methyl 5-(3-((t-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate; . |

223461-83-4 | 250mg |

€337.70 | 2025-02-27 |

Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

223461-83-4 (Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate) 関連製品

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:223461-83-4)Methyl 5-3-(2-Methylpropan-2-Yl)OxycarbonylaminoProp-1-YnylFuran-2-Carboxylate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):191/516